![molecular formula C18H18F3NO3 B051151 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol CAS No. 681482-81-5](/img/structure/B51151.png)
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol
Descripción general
Descripción
“4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol” is a chemical compound with the CAS Number: 681482-81-5 . It has a molecular weight of 353.34 and its linear formula is C18H18F3NO3 . It is a solid substance .
Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 27 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aromatic), 1 aromatic hydroxyl, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 353.34 and its linear formula is C18H18F3NO3 .Aplicaciones Científicas De Investigación
Electrochromic Devices
“4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol” has been used in the synthesis of polydithienylpyrroles , which are promising anodic materials for electrochromic devices . These devices can change their color when a voltage is applied. The compound contributes to the creation of polymers that display various colors at different voltage levels . This makes it a valuable component in the development of smart windows , auto-dimming mirrors , and energy storage devices .
Chemical Synthesis
The compound is also relevant in the field of chemical synthesis . It can be used in the production of other complex organic compounds. However, the specific details of its use in chemical synthesis are not readily available .
Trifluoromethoxylation Reagents
“4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol” contains a trifluoromethoxy group (CF3O-), which is of interest in the development of trifluoromethoxylation reagents . These reagents are used to introduce the trifluoromethoxy group into other molecules, enhancing their properties .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHMPYHAQBAPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470098 | |
| Record name | SS-3227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol | |
CAS RN |
681482-81-5 | |
| Record name | SS-3227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
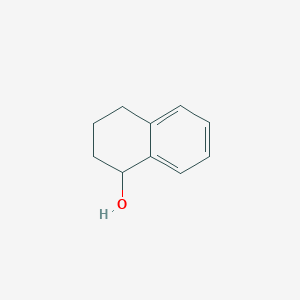


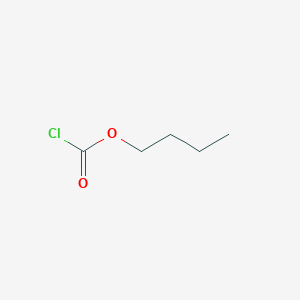
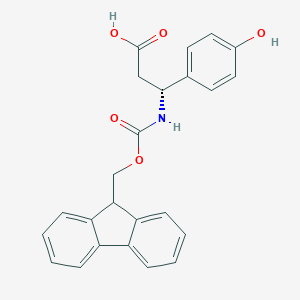

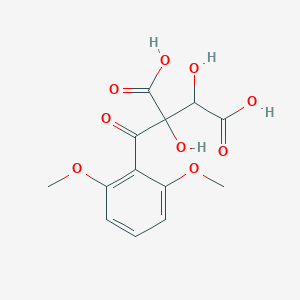

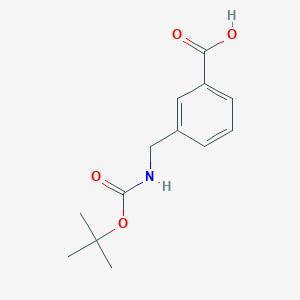
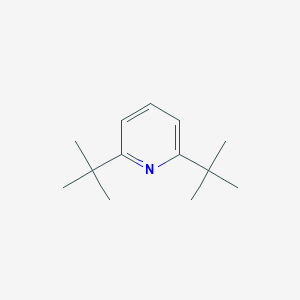
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
